

Application Notes and Protocols for the Study of Delavinone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, also known as Hupehenirine or Sinpeinine A, is a naturally occurring isosteroidal alkaloid with the chemical formula C₂₇H₄₃NO₂[1]. It is primarily isolated from the bulbs of plants belonging to the Fritillaria genus, such as Fritillaria cirrhosa[1][2][3]. Recent research has highlighted **Delavinone** as a promising candidate for cancer therapy, particularly for colorectal cancer, due to its ability to induce a specific form of programmed cell death called ferroptosis[4].

It is important to note that a de novo chemical synthesis protocol for **Delavinone** is not readily available in publicly accessible scientific literature. The compound is typically obtained through extraction and purification from its natural sources. The intricate stereochemistry of isosteroidal alkaloids often makes their total synthesis a significant challenge.

This document provides detailed protocols for the isolation and purification of **Delavinone** for research purposes, summarizes its known biological activities, and illustrates its mechanism of action.

Physicochemical Properties of Delavinone



Property	Value	Reference
Chemical Formula	C27H43NO2	
Molecular Weight	413.646 g/mol	-
CAS Number	96997-98-7	-
Type of Compound	Isosteroidal Alkaloid	-
Botanical Source	Fritillaria cirrhosa, Fritillaria species	<u>-</u>
Synonyms	Hupehenirine, Sinpeinine A	-

Experimental Protocols

Protocol 1: Isolation and Purification of Delavinone from Fritillaria cirrhosa

This protocol is a generalized procedure based on methods for the extraction and isolation of total alkaloids from Fritillaria species. Optimization may be required depending on the specific plant material and available equipment.

Materials and Reagents:

- · Dried and powdered bulbs of Fritillaria cirrhosa
- 70% Ethanol
- 2-4% Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH) for basification
- Chloroform
- Silica gel for column chromatography
- Methanol



- High-Performance Liquid Chromatography (HPLC) system
- Appropriate solvents for HPLC (e.g., acetonitrile, methanol, water)
- Reference standard of **Delavinone** (if available)

Procedure:

- Extraction of Total Alkaloids:
 - Macerate the dried, powdered bulbs of Fritillaria cirrhosa with 70% ethanol at room temperature for 24-48 hours. Alternatively, perform reflux extraction for a shorter duration (e.g., 2-4 hours).
 - Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
 - Acidify the crude extract by dissolving it in 2-4% hydrochloric acid. This step protonates the alkaloids, making them soluble in the aqueous solution.
 - Filter the acidic solution to remove any insoluble materials.
 - Basify the filtrate to a pH of 9-10 using sodium hydroxide or ammonium hydroxide. This
 deprotonates the alkaloids, causing them to precipitate.
 - Extract the aqueous solution multiple times with chloroform. The alkaloids will partition into the organic layer.
 - Combine the organic extracts and concentrate under reduced pressure to yield the total alkaloids of Fritillaria cirrhosa (BFC-TA).
- Chromatographic Purification of **Delavinone**:
 - Subject the BFC-TA to silica gel column chromatography.
 - Create a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.



- Dissolve the BFC-TA in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.
- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- High-Performance Liquid Chromatography (HPLC) for Final Purification:
 - Further purify the fractions containing **Delavinone** using preparative HPLC.
 - The specific column (e.g., C18) and mobile phase composition will need to be optimized. A
 common mobile phase for alkaloid separation is a mixture of acetonitrile, methanol, and
 water.
 - Monitor the elution profile using a UV detector.
 - Collect the peak corresponding to **Delavinone**. The identity and purity can be confirmed
 by comparing the retention time with a reference standard and by analytical techniques
 such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Mechanism of Action

Delavinone has demonstrated significant anticancer activity, particularly in colorectal cancer (CRC) models. Its primary mechanism of action involves the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).

Key findings on the mechanism of action of **Delavinone**:

- Inhibition of PKCδ: Delavinone directly inhibits the kinase activity of Protein Kinase C delta (PKCδ).
- Suppression of Nrf2 Phosphorylation: By inhibiting PKCδ, Delavinone prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).



- Reduced Nrf2 Nuclear Translocation: The lack of phosphorylation leads to a decrease in the translocation of Nrf2 to the nucleus.
- Downregulation of Glutathione Synthesis: In the nucleus, Nrf2 typically promotes the expression of genes involved in the synthesis of glutathione (GSH). By inhibiting Nrf2's nuclear activity, **Delavinone** leads to GSH depletion.
- Inactivation of GPX4: Glutathione is a necessary cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides. The depletion of GSH results in the inactivation of GPX4.
- Induction of Ferroptosis: The inhibition of the PKCδ/Nrf2/GPX4 signaling axis leads to an accumulation of lipid ROS, ultimately triggering ferroptosis in colorectal cancer cells.

Signaling Pathway of Delavinone-Induced Ferroptosis



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